Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate
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Overview
Description
Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate is a chemical compound with the CAS Number: 1384958-64-8 . It has a molecular weight of 309.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate is1S/C13H13BrN2O2/c1-2-18-13(17)9-5-8-6-10(14)3-4-11(8)16-12(15)7-9/h3-7,16H,2,15H2,1H3
. This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate is a solid at room temperature . It has a molecular weight of 309.16 . The compound should be stored in a refrigerator .Scientific Research Applications
Indole Derivatives and Cancer Research
Indoles are essential heterocyclic systems found in natural products and drugs. Ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate, with its indole moiety, has attracted interest as a potential anticancer agent. Researchers explore its effects on cancer cells, aiming to develop novel therapies. The compound’s structural features may influence cell signaling pathways or inhibit specific enzymes involved in tumor growth .
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
As for future directions, it’s difficult to predict without specific context. The use and study of this compound would likely depend on its properties and potential applications in fields like medicine or materials science. For more detailed information, it would be best to refer to recent scientific literature .
properties
IUPAC Name |
ethyl 2-amino-7-bromo-3H-1-benzazepine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-2-18-13(17)9-5-8-6-10(14)3-4-11(8)16-12(15)7-9/h3-6H,2,7H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPNXVXHRMYNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)Br)N=C(C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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